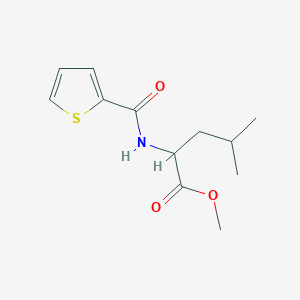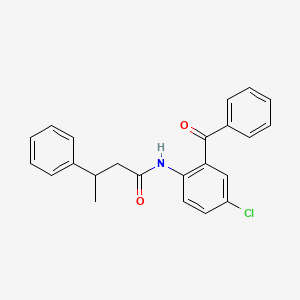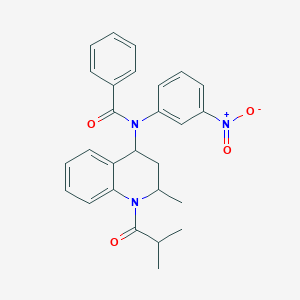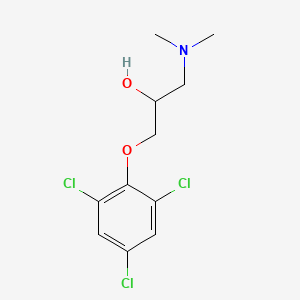
3-phenyl-N-(2,4,5-trichlorophenyl)butanamide
Descripción general
Descripción
3-phenyl-N-(2,4,5-trichlorophenyl)butanamide is a synthetic compound that belongs to the class of amides. This compound is also known as Fenbuconazole, which is a fungicide used in agriculture to control fungal diseases in crops such as cereals, fruits, and vegetables. Fenbuconazole has been extensively studied for its chemical and biological properties, and it has been found to have a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of Fenbuconazole involves the inhibition of fungal ergosterol biosynthesis. Ergosterol is a crucial component of fungal cell membranes, and its inhibition leads to increased membrane permeability and cell death. Fenbuconazole also has a systemic effect, which means that it can be absorbed by the plant and translocated to different parts of the plant, providing long-lasting protection against fungal diseases.
Biochemical and Physiological Effects:
Fenbuconazole has been found to have minimal toxicity to humans and animals. It is rapidly metabolized and excreted from the body, and it does not accumulate in the environment. However, Fenbuconazole can have some adverse effects on non-target organisms, such as bees and aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fenbuconazole is a potent and effective fungicide that has been extensively studied for its antifungal properties. It has a wide range of applications in scientific research, including the study of plant-fungal interactions and the development of new antifungal drugs. However, Fenbuconazole can be expensive and difficult to synthesize, which can limit its use in some research applications.
Direcciones Futuras
There are several future directions for research on Fenbuconazole. One area of research is the development of new formulations of Fenbuconazole that can improve its efficacy and reduce its environmental impact. Another area of research is the study of the molecular mechanisms of Fenbuconazole resistance in fungi, which can help in the development of new antifungal drugs. Additionally, the potential use of Fenbuconazole in the treatment of human fungal infections is an exciting area of research that requires further investigation.
Conclusion:
In conclusion, 3-phenyl-N-(2,4,5-trichlorophenyl)butanamide, also known as Fenbuconazole, is a synthetic compound that has a wide range of applications in scientific research. It has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal diseases. Fenbuconazole has minimal toxicity to humans and animals, but it can have adverse effects on non-target organisms. There are several future directions for research on Fenbuconazole, including the development of new formulations and the study of its potential use in the treatment of human fungal infections.
Aplicaciones Científicas De Investigación
Fenbuconazole has been widely used in scientific research for its antifungal properties. It has been found to be effective against a wide range of fungal diseases, including Fusarium head blight, powdery mildew, and rust. Fenbuconazole has also been studied for its potential use in the treatment of human fungal infections, such as candidiasis and aspergillosis.
Propiedades
IUPAC Name |
3-phenyl-N-(2,4,5-trichlorophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO/c1-10(11-5-3-2-4-6-11)7-16(21)20-15-9-13(18)12(17)8-14(15)19/h2-6,8-10H,7H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRJFKWLCYGDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethylhexanamide](/img/structure/B3982169.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3982177.png)




![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-3,5-dimethoxybenzamide](/img/structure/B3982239.png)
![N-[4-(benzyloxy)phenyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3982243.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B3982246.png)
![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-fluorophenyl)acetamide](/img/structure/B3982255.png)



![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3982268.png)